1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrazinone core, an azetidine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) ions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, often through nucleophilic substitution or other coupling reactions.
Formation of the Pyrazinone Core: The final step involves the formation of the pyrazinone core, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The triazole moiety can engage in hydrogen bonding and π-stacking interactions, while the azetidine and pyrazinone rings can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or disruption of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one: This compound is unique due to its specific combination of triazole, azetidine, and pyrazinone moieties.
1,2,3-Triazole Derivatives: These compounds share the triazole moiety but may lack the azetidine or pyrazinone rings.
Azetidine Derivatives: These compounds share the azetidine ring but may lack the triazole or pyrazinone moieties.
Pyrazinone Derivatives: These compounds share the pyrazinone core but may lack the triazole or azetidine rings.
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-methyl-3-[3-(triazol-2-yl)azetidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-14-5-4-11-9(10(14)17)15-6-8(7-15)16-12-2-3-13-16/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZDJKJXZIKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.